molecular formula C16H20N2O3S B4853426 N,N-diallyl-4-[(allylamino)sulfonyl]benzamide

N,N-diallyl-4-[(allylamino)sulfonyl]benzamide

Cat. No. B4853426
M. Wt: 320.4 g/mol
InChI Key: XQLVITYSNDBVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-4-[(allylamino)sulfonyl]benzamide, also known as DASB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DASB is a selective serotonin reuptake inhibitor (SSRI) that has been used to study the serotonin transporter (SERT) in various biological systems.

Mechanism of Action

N,N-diallyl-4-[(allylamino)sulfonyl]benzamide binds to the serotonin transporter with high affinity and selectivity. The binding of N,N-diallyl-4-[(allylamino)sulfonyl]benzamide to the transporter results in the inhibition of serotonin reuptake, leading to an increase in extracellular serotonin levels. This increase in serotonin levels can be visualized and quantified using various imaging techniques.
Biochemical and Physiological Effects:
N,N-diallyl-4-[(allylamino)sulfonyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the serotonin transporter, N,N-diallyl-4-[(allylamino)sulfonyl]benzamide has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and norepinephrine systems. N,N-diallyl-4-[(allylamino)sulfonyl]benzamide has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,N-diallyl-4-[(allylamino)sulfonyl]benzamide is its selectivity for the serotonin transporter, which allows for the visualization and quantification of the transporter in various biological systems. However, N,N-diallyl-4-[(allylamino)sulfonyl]benzamide has a relatively short half-life and may not be suitable for long-term studies. In addition, N,N-diallyl-4-[(allylamino)sulfonyl]benzamide is a relatively expensive compound, which may limit its use in certain research applications.

Future Directions

There are a number of future directions for the use of N,N-diallyl-4-[(allylamino)sulfonyl]benzamide in scientific research. One potential application is in the study of the serotonin transporter in psychiatric disorders, such as depression and anxiety. N,N-diallyl-4-[(allylamino)sulfonyl]benzamide could also be used to study the effects of drugs on the serotonin transporter, providing insights into the mechanisms of action of these drugs. Finally, N,N-diallyl-4-[(allylamino)sulfonyl]benzamide could be used in the development of new imaging techniques for the visualization of the serotonin transporter in vivo.
Conclusion:
In conclusion, N,N-diallyl-4-[(allylamino)sulfonyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. N,N-diallyl-4-[(allylamino)sulfonyl]benzamide is a selective serotonin reuptake inhibitor that has been used to study the serotonin transporter in various biological systems. While N,N-diallyl-4-[(allylamino)sulfonyl]benzamide has a number of advantages, including its selectivity for the serotonin transporter, there are also limitations to its use. However, there are a number of future directions for the use of N,N-diallyl-4-[(allylamino)sulfonyl]benzamide in scientific research, including the study of psychiatric disorders and the development of new imaging techniques.

Scientific Research Applications

N,N-diallyl-4-[(allylamino)sulfonyl]benzamide has been widely used in scientific research to study the serotonin transporter. The serotonin transporter is a protein that is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating the neurotransmitter signal. N,N-diallyl-4-[(allylamino)sulfonyl]benzamide binds selectively to the serotonin transporter, allowing for the visualization and quantification of the transporter in various biological systems.

properties

IUPAC Name

N,N-bis(prop-2-enyl)-4-(prop-2-enylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-4-11-17-22(20,21)15-9-7-14(8-10-15)16(19)18(12-5-2)13-6-3/h4-10,17H,1-3,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLVITYSNDBVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis(prop-2-enyl)-4-(prop-2-enylsulfamoyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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